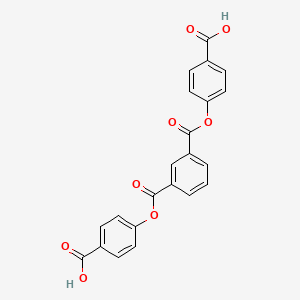

Di(p-carboxyphenyl)isophthalate

Description

Di(p-carboxyphenyl)isophthalate is an aromatic ester derivative of isophthalic acid (1,3-benzenedicarboxylic acid), featuring two p-carboxyphenyl groups esterified at the 1- and 3-positions of the benzene ring.

Key structural attributes include:

- Molecular formula: Likely C₂₂H₁₄O₈ (estimated based on diphenyl isophthalate with two additional -COOH groups).

- Functional groups: Two ester linkages and four carboxylic acid groups, enabling diverse reactivity.

- Applications: Potential roles in advanced materials, such as metal-organic frameworks (MOFs) due to its multidentate ligand capability , or as a copolymer modifier to tune polymer properties like melting points and barrier performance .

Properties

CAS No. |

97592-40-0 |

|---|---|

Molecular Formula |

C22H14O8 |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

4-[3-(4-carboxyphenoxy)carbonylbenzoyl]oxybenzoic acid |

InChI |

InChI=1S/C22H14O8/c23-19(24)13-4-8-17(9-5-13)29-21(27)15-2-1-3-16(12-15)22(28)30-18-10-6-14(7-11-18)20(25)26/h1-12H,(H,23,24)(H,25,26) |

InChI Key |

BUVUVHGGUXXLGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)O)C(=O)OC3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Diphenyl Isophthalate

Dimethyl Isophthalate (DMIP)

Di(p-octyloxycarbonylphenyl) Isophthalate

- Structure : Features long alkyl chains, reducing polarity.

- Properties : Reported as a pale yellow oil , contrasting with the solid-state nature of this compound.

Key Physical and Chemical Properties

Table 1: Comparative Properties of Isophthalate Derivatives

*R Value: Distance between carboxyl groups, critical for enzyme inhibition .

Key Observations:

Terephthalate (8.65 Å) is ineffective in such roles due to larger spacing.

Polymer Modification : Copolymerizing PET with isophthalate derivatives (e.g., 50% poly(ethylene isophthalate)) improves gas barrier properties by disrupting crystallinity . This compound’s additional -COOH groups could further enhance interactions in polymer matrices.

Coordination Chemistry : The compound’s four carboxylic acid groups make it a promising linker for MOFs, analogous to terephthalate-based frameworks used in hydrogen storage .

Environmental and Industrial Considerations

- Toxicity Profile : While phthalate esters like diisodecyl phthalate (DIDP) face regulatory scrutiny , this compound’s lack of alkyl chains may reduce bioaccumulation risks.

- Synthetic Versatility: Esterification with p-carboxyphenol (vs. methyl or phenyl groups) allows post-functionalization, enabling tailored materials for niche applications like chromatography or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.